molecular formula C25H22N8O2 B611461 TPO 激动剂 1 CAS No. 1033040-23-1

TPO 激动剂 1

货号 B611461
CAS 编号: 1033040-23-1
分子量: 466.5
InChI 键: IIBBJCNVTRCTDV-HPNDGRJYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

LGD-4665, also known as Totrombopag, GSK2285921, and SB559448, is an oral thrombopoietin receptor agonist. It is a highly selective and potent agonist of the thrombopoietin receptor, which induces differentiation and proliferation of megakaryocytes. This compound is being developed as a new generation small molecule thrombopoietin mimetic, with potential therapeutic use in thrombocytopenic patients with various clinical etiologies .

科学研究应用

LGD-4665 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the structure-activity relationship of thrombopoietin receptor agonists.

    Biology: Investigated for its effects on megakaryocyte differentiation and proliferation.

    Medicine: Explored as a potential therapeutic agent for treating thrombocytopenia in patients with immune thrombocytopenic purpura, hepatitis C, and myelodysplastic syndrome.

    Industry: Utilized in the development of new thrombopoietin mimetics and related pharmaceuticals .

作用机制

LGD-4665 exerts its effects by binding to and activating the thrombopoietin receptor. This activation leads to the stimulation of signal transduction pathways that promote the differentiation and proliferation of megakaryocytes, resulting in increased platelet production. The molecular targets and pathways involved include the thrombopoietin receptor and downstream signaling molecules .

安全和危害

The safety data sheet for TPO agonist 1 recommends avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . It is advised to use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact, immediate medical attention is recommended .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of LGD-4665 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail.

Industrial Production Methods

Industrial production of LGD-4665 likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet pharmaceutical standards. The exact methods used in industrial production are proprietary and not publicly available .

化学反应分析

Types of Reactions

LGD-4665 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving LGD-4665 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from the reactions of LGD-4665 depend on the specific reaction conditions and reagents used. These products may include oxidized or reduced derivatives, as well as substituted analogs of the original compound .

相似化合物的比较

Similar Compounds

Similar compounds to LGD-4665 include other thrombopoietin receptor agonists such as:

  • Romiplostim
  • Eltrombopag
  • Avatrombopag

Comparison

Compared to other thrombopoietin receptor agonists, LGD-4665 is unique in its oral bioavailability and high selectivity for the thrombopoietin receptor. It has shown a dose-proportional increase in platelet counts and a high safety margin in clinical studies .

属性

IUPAC Name

2-(3,4-dimethylphenyl)-4-[[2-hydroxy-3-[3-(2H-tetrazol-5-yl)phenyl]phenyl]diazenyl]-5-methyl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N8O2/c1-14-10-11-19(12-15(14)2)33-25(35)22(16(3)30-33)27-26-21-9-5-8-20(23(21)34)17-6-4-7-18(13-17)24-28-31-32-29-24/h4-13,30,34H,1-3H3,(H,28,29,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLSNQYHZCMCURB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C5=NNN=N5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

376592-42-6
Record name TOTROMBOPAG
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83D6475CAW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。